1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide
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Overview
Description
The compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . Compounds of this class have been synthesized and evaluated for their antimicrobial activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Chemical Synthesis and Rearrangement
Triazolopyrimidines have been synthesized through various chemical reactions, showcasing the compound's utility in the field of heterocyclic chemistry. For example, the rearrangement of thiazolopyrimidines into triazolopyrimidines induced by C=N bond reduction highlights the chemical flexibility and potential for creating novel compounds with varied biological activities (Lashmanova et al., 2019).
Antimicrobial and Antibacterial Activities
Several derivatives of triazolopyrimidines have demonstrated promising antimicrobial and antibacterial activities. For instance, the synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives showed significant antibacterial activities, suggesting their potential as therapeutic agents in combating bacterial infections (El-Agrody et al., 2000).
Anti-inflammatory and Analgesic Agents
Research into benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to have analgesic and anti-inflammatory activities. This suggests that similar triazolopyrimidine derivatives could be explored for their potential use in developing new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antioxidant Activities
The determination of biological and antioxidant activities of triazolopyrimidines has been a subject of interest. Compounds synthesized using the Biginelli protocol exhibited significant antioxidant activities, providing a foundation for the development of antioxidants that could mitigate oxidative stress-related diseases (Gilava et al., 2020).
Coordination Chemistry
The solvent-induced supramolecular polymorphism in Cu(II) coordination complexes built from triazolopyrimidine derivatives underscores the compound's utility in coordination chemistry and material science. These complexes have been studied for their structural properties and potential antioxidant activities (Chkirate et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit c-met, a receptor tyrosine kinase .
Mode of Action
Based on the structure of similar compounds, it is suggested that the hydrogen interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity of these compounds .
Biochemical Pathways
Similar compounds have been reported to inhibit the c-met pathway .
Result of Action
Similar compounds have been reported to inhibit the proliferation and migration of cancer cells .
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-25-17-15(22-23-25)16(20-11-21-17)24-9-13(10-24)18(26)19-8-12-6-4-5-7-14(12)27-2/h4-7,11,13H,3,8-10H2,1-2H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXFCGUWNKBVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=CC=C4OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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